3,4-Dibromo-2-fluorobenzyl chloride
Description
BenchChem offers high-quality 3,4-Dibromo-2-fluorobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2-fluorobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGJFVGOIVUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of 3,4-Dibromo-2-fluorobenzyl chloride in Polar Aprotic Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dibromo-2-fluorobenzyl chloride, a key intermediate in pharmaceutical synthesis. For professionals in drug discovery and development, understanding solubility is not merely a procedural step but a critical factor influencing bioavailability, formulation, and therapeutic efficacy.[1][2][3] This document delineates the physicochemical principles governing the dissolution of this substituted benzyl chloride in common polar aprotic solvents. While specific quantitative solubility data for 3,4-Dibromo-2-fluorobenzyl chloride is not widely published, this guide synthesizes data from structurally analogous compounds to provide reliable solubility predictions. Furthermore, it offers a detailed, field-proven experimental protocol for determining solubility, ensuring researchers can generate precise and reproducible data.
Introduction: The Critical Role of Solubility in Synthesis and Discovery
In the journey of a new chemical entity from the laboratory to a viable therapeutic, solubility is a fundamental physicochemical property that dictates its fate.[4][5] Poor solubility can lead to inadequate absorption, low bioavailability, and significant delays in development timelines.[2] 3,4-Dibromo-2-fluorobenzyl chloride is a versatile chemical building block, valued for its reactive chloromethyl group which allows for its incorporation into more complex molecules.[6][7] The choice of solvent is paramount for its effective use in synthetic reactions.
Polar aprotic solvents are particularly relevant in this context. These solvents possess significant dipole moments, allowing them to dissolve polar compounds, but they lack acidic protons (like O-H or N-H bonds).[8][9] This characteristic makes them excellent media for reactions involving strong nucleophiles, as they solvate cations while leaving the nucleophile relatively "free" and highly reactive.[10] Common examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).[11]
Physicochemical Principles of Dissolution
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[12][13] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Analysis of 3,4-Dibromo-2-fluorobenzyl chloride:
-
Polarity: The molecule possesses several polar covalent bonds (C-Br, C-F, C-Cl). The electronegative halogen atoms create a significant molecular dipole moment, rendering the compound polar.
-
Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor.
Interaction with Polar Aprotic Solvents:
Polar aprotic solvents have large dipole moments and are capable of acting as hydrogen bond acceptors.[8] They effectively solvate 3,4-Dibromo-2-fluorobenzyl chloride by aligning their partial positive charges with the partial negative charges on the halogen atoms of the solute, and their partial negative charges with the partial positive charges on the carbon atoms of the solute. This strong dipole-dipole interaction overcomes the solute's crystal lattice energy, leading to dissolution.
Predicted Solubility Data
| Polar Aprotic Solvent | Chemical Formula | Dielectric Constant (approx.) | Predicted Solubility Classification | Rationale |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47 | Very Soluble | Highly polar solvent, effectively solvates the polar solute. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 37 | Very Soluble | High polarity and ability to accept hydrogen bonds favor dissolution. |
| Acetonitrile (ACN) | CH₃CN | 37 | Soluble | Sufficiently polar to dissolve the solute, though perhaps less so than DMSO or DMF. |
| Tetrahydrofuran (THF) | C₄H₈O | 8 | Moderately Soluble | Lower polarity compared to other solvents in this class may limit solubility. |
| Acetone | (CH₃)₂CO | 21 | Soluble | Good general-purpose polar aprotic solvent.[15][17] |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for determining the solubility of 3,4-Dibromo-2-fluorobenzyl chloride. The causality behind this choice is that the isothermal equilibrium method is the gold standard, ensuring that the solvent is fully saturated at a specific temperature, providing the most accurate and thermodynamically stable solubility value.
4.1. Materials and Equipment
-
Solute: 3,4-Dibromo-2-fluorobenzyl chloride (purity >98%)
-
Solvents: High-purity DMSO, DMF, ACN, THF, Acetone
-
Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, constant temperature orbital shaker/incubator, calibrated positive displacement pipettes, volumetric flasks, High-Performance Liquid Chromatography (HPLC) system with a UV detector, 0.22 µm PTFE syringe filters.
4.2. Step-by-Step Methodology
-
Preparation of Calibration Standards: Accurately prepare a stock solution of the solute in a suitable solvent (e.g., Acetonitrile). Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range. This is crucial for accurate quantification via HPLC.
-
Sample Preparation: Add an excess amount of 3,4-Dibromo-2-fluorobenzyl chloride to a tared 20 mL vial. "Excess" is critical to ensure that a saturated solution is achieved; a good starting point is ~100 mg of solute.
-
Solvent Addition: Accurately record the weight of the vial with the solute. Add a precise volume (e.g., 5.0 mL) of the chosen polar aprotic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a vigorous agitation speed (e.g., 250 rpm). The system must be allowed to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point check to confirm that solubility has not increased, thereby validating that equilibrium has been reached.
-
Sample Extraction and Filtration: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant. Crucially , immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved microparticles, which would otherwise falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the prepared calibration curve. This step is vital to ensure the HPLC detector response is linear and accurate.
-
HPLC Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Safety Considerations
Substituted benzyl chlorides are reactive and require careful handling. 4-Bromo-2-fluorobenzyl chloride, a similar compound, is classified as corrosive and can cause severe skin burns and eye damage.[19][20]
-
Handling: Always handle 3,4-Dibromo-2-fluorobenzyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][21]
-
Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste.[20]
-
Solvents: Polar aprotic solvents also have associated hazards. Refer to the specific Safety Data Sheet (SDS) for each solvent before use.
Conclusion
While a lack of published data necessitates experimental determination, the physicochemical properties of 3,4-Dibromo-2-fluorobenzyl chloride strongly suggest high solubility in polar aprotic solvents like DMSO and DMF. This guide provides the theoretical foundation and a practical, robust protocol for researchers to quantify these values accurately. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and advancing drug formulation efforts, ultimately accelerating the path from discovery to application.
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Predicted metabolic pathways for 3,4-Dibromo-2-fluorobenzyl chloride derivatives
An In-Depth Technical Guide to the Predicted Metabolic Pathways of 3,4-Dibromo-2-fluorobenzyl Chloride Derivatives
Authored by: A Senior Application Scientist
Abstract
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its metabolic fate. Understanding how a xenobiotic is transformed within a biological system is paramount for evaluating its efficacy, safety, and potential for drug-drug interactions.[1] This technical guide provides a comprehensive overview of the predicted metabolic pathways for 3,4-Dibromo-2-fluorobenzyl chloride derivatives, a class of compounds characterized by a complex halogenation pattern and a reactive benzylic moiety. We will explore the probable Phase I and Phase II biotransformation reactions, grounded in established biochemical principles, and detail the experimental workflows required to validate these predictions. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the metabolic complexities of halogenated aromatic compounds.
Introduction: The Critical Role of Metabolite Profiling
Metabolite profiling, the identification and quantification of the metabolic products of a compound, is a cornerstone of modern drug discovery and development.[1][2] The biotransformation of a parent drug can lead to the formation of metabolites that are active, inactive, or even toxic.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate thorough characterization of drug metabolites to ensure patient safety.[1][2]
The chemical structure of 3,4-Dibromo-2-fluorobenzyl chloride presents a unique metabolic puzzle. The presence of multiple halogens (bromine and fluorine) and an electrophilic benzyl chloride group suggests a complex interplay of metabolic pathways. The strong carbon-fluorine bond is known to enhance metabolic stability, while the bromine atoms and the benzyl chloride moiety offer sites for enzymatic attack.[3][4][5] This guide will dissect these structural features to predict the most likely metabolic transformations.
Predicted Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or unmasking of functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups, which generally increases the polarity of the xenobiotic.[6][7] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[6][8][9][10]
For 3,4-Dibromo-2-fluorobenzyl chloride derivatives, the following Phase I reactions are predicted:
-
Aromatic Hydroxylation: The aromatic ring is a likely target for CYP450-mediated oxidation. The introduction of a hydroxyl group can occur at multiple positions, influenced by the directing effects of the existing halogen substituents. This is a common metabolic route for aromatic hydrocarbons.[11][12]
-
Benzylic Oxidation/Hydrolysis: The benzylic carbon is another potential site of oxidation. The benzyl chloride moiety is susceptible to hydrolysis, which would convert the -CH2Cl group to a benzyl alcohol derivative (-CH2OH). This alcohol could be further oxidized to an aldehyde and then a carboxylic acid.
-
Dehalogenation: The removal of bromine atoms can occur through oxidative mechanisms.[13][14] This process is a key step in the detoxification of many halogenated aromatic compounds.[13][14] The carbon-fluorine bond is generally more resistant to cleavage, often serving to block metabolically labile sites.[3][4][15]
Below is a diagram illustrating the predicted Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways for 3,4-Dibromo-2-fluorobenzyl chloride derivatives.
Predicted Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione.[16] These reactions significantly increase water solubility, facilitating the excretion of the xenobiotic from the body.
The key predicted Phase II reactions for 3,4-Dibromo-2-fluorobenzyl chloride derivatives are:
-
Glutathione Conjugation: The electrophilic benzyl chloride moiety is a prime substrate for conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[17][18][19] This is a major detoxification pathway for compounds containing reactive halide groups.[20] The resulting glutathione conjugate is typically further metabolized to a mercapturic acid derivative before excretion.[18]
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[21][22] These are common pathways for the elimination of phenolic compounds.
The following diagram illustrates the predicted Phase II metabolic pathways.
Caption: Predicted Phase II metabolic pathways for 3,4-Dibromo-2-fluorobenzyl chloride derivatives.
Experimental Methodologies for Metabolic Validation
While in silico predictions provide a valuable starting point, experimental validation is essential for definitive metabolite identification.[23][24][25][26] A combination of in vitro and in vivo studies is typically employed.[2][27]
In Silico Prediction Tools
A variety of computational tools can predict metabolic pathways based on the chemical structure of a compound.[23][24][25][26] Software such as BioTransformer, Meteor, and TIMES utilize knowledge-based systems and algorithms to simulate metabolic reactions and generate potential metabolite structures.[26][27] These tools can help guide the design of experimental studies and aid in the interpretation of analytical data.[27]
In Vitro Experimental Workflow
In vitro systems offer a controlled environment to study metabolic pathways and are widely used in early drug development.[2] Liver microsomes and hepatocytes are the most common models.[8][28] Microsomes are rich in CYP and UGT enzymes, making them suitable for studying Phase I and some Phase II reactions.[21][22] Hepatocytes contain a broader range of metabolic enzymes and cofactors, providing a more comprehensive metabolic profile.[28]
Table 1: Comparison of In Vitro Metabolism Systems
| System | Key Enzymes Present | Advantages | Limitations |
| Liver Microsomes | CYPs, UGTs | Cost-effective, high-throughput, good for CYP kinetics | Lacks cytosolic enzymes (e.g., SULTs, GSTs), no cellular uptake |
| Hepatocytes | Comprehensive (CYPs, UGTs, SULTs, GSTs, etc.) | More complete metabolic profile, includes transport | Higher cost, lower throughput, limited viability |
Protocol: In Vitro Metabolism Study using Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes (typically 0.5-1.0 mg/mL), and the 3,4-Dibromo-2-fluorobenzyl chloride derivative (test compound) at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor, NADPH (for CYP-mediated reactions). For studying glutathione conjugation, add both NADPH and glutathione.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[29][30][31]
In Vivo Experimental Workflow
In vivo studies in animal models are crucial for understanding the complete metabolic profile of a drug candidate, including absorption, distribution, metabolism, and excretion (ADME).[29] These studies provide a more accurate reflection of human metabolism, although interspecies differences must be considered.[8]
Protocol: High-Level In Vivo Metabolite Profiling
-
Animal Dosing: Administer the 3,4-Dibromo-2-fluorobenzyl chloride derivative to a suitable animal model (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect biological samples (e.g., blood, urine, feces) at various time points post-dose.
-
Sample Preparation: Process the collected samples to extract the drug and its metabolites. This may involve protein precipitation for plasma, and hydrolysis and extraction for urine and feces.
-
LC-MS/MS Analysis: Analyze the processed samples using high-resolution LC-MS/MS to detect and characterize the metabolites.[29][30][31][32]
-
Data Mining and Structural Elucidation: Utilize data-dependent scanning and post-acquisition data mining techniques to identify potential metabolites.[33] The fragmentation patterns observed in the tandem mass spectra are used to elucidate the structures of the metabolites.[30][34]
The following diagram outlines a general workflow for metabolite identification.
Caption: A general workflow for the prediction and experimental validation of metabolic pathways.
Conclusion
The metabolic landscape of 3,4-Dibromo-2-fluorobenzyl chloride derivatives is predicted to be a complex interplay of Phase I oxidation and hydrolysis reactions, followed by extensive Phase II conjugation, primarily through the glutathione pathway. The presence of multiple halogens will undoubtedly influence the rate and regioselectivity of these transformations. While this guide provides a scientifically grounded prediction of the metabolic fate of these compounds, it is imperative that these hypotheses are tested through rigorous in vitro and in vivo experimental studies. A thorough understanding of the metabolic pathways is not merely an academic exercise but a critical step in the development of safe and effective therapeutic agents.
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- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. In silico techniques for the study and prediction of xenobiotic metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 32. researchgate.net [researchgate.net]
- 33. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
Methodological & Application
Application Note: Nucleophilic Substitution Optimization for 3,4-Dibromo-2-fluorobenzyl Chloride
Executive Summary
This application note details the optimized reaction conditions for nucleophilic substitution (
This guide provides protocols to maximize benzylic substitution yields while suppressing
Chemical Reactivity Profile
Structural Analysis & Chemoselectivity
The substrate contains two distinct electrophilic sites. Understanding the competition between these sites is critical for reaction success.
-
Site A (Benzylic Chloride): The primary target for modification. Reacts via
mechanism.[1][2][3][4] Reaction is accelerated by the electron-poor nature of the ring but sterically encumbered by the ortho-fluorine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Site B (Aryl Fluoride): A secondary electrophilic site. The fluorine atom at the 2-position is activated for
displacement due to the inductive electron-withdrawing effects of the 3,4-dibromo substituents.
Key Insight: Benzylic substitution is kinetically favored at lower temperatures (
Reactivity Diagram (DOT Visualization)
Figure 1: Chemoselectivity map illustrating the kinetic competition between benzylic substitution and aryl fluoride displacement.
General Protocol Guidelines
To ensure reproducibility and high yields, the following parameters are recommended.
Solvent Selection
| Solvent | Suitability | Notes |
| Acetonitrile (MeCN) | Ideal | Excellent for amine/thiol nucleophiles. Easy workup (low BP). |
| DMF / DMSO | Good | Use for low-solubility nucleophiles (e.g., azides). Harder to remove; requires aqueous wash. |
| Acetone | Specific | Required for Finkelstein conditions (NaI solubility). |
| THF | Poor | Reaction rates are significantly slower; salts ( |
The "Finkelstein Boost" Strategy
For sluggish nucleophiles, the addition of a catalytic amount of iodide source is highly recommended.
-
Reagent: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Loading: 0.1 – 0.2 equivalents.
-
Mechanism: In situ conversion of the Benzyl-Cl to the more reactive Benzyl-I.
Specific Application Protocols
Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)
Use this protocol for coupling with primary or secondary amines.
Reagents:
-
Substrate: 3,4-Dibromo-2-fluorobenzyl chloride (1.0 eq)
-
Nucleophile: Amine (1.1 – 1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) [Concentration: 0.2 M]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous MeCN.
-
Base Addition: Add
(2.0 eq). If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq. -
Substrate Addition: Add 3,4-Dibromo-2-fluorobenzyl chloride (1.0 eq) dropwise at room temperature (RT).
-
Note: Dropwise addition prevents localized high concentrations that could favor bis-alkylation (if using primary amines).
-
-
Reaction: Stir at 40–50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Checkpoint: If reaction is <50% complete after 2 hours, add 10 mol% TBAI.
-
-
Workup: Filter off solids (
/KCl). Concentrate the filtrate. Redissolve in EtOAc, wash with water ( ) and brine ( ). Dry over .
Protocol B: Azidation (Precursor for Click Chemistry)
Use this protocol to install an azide group (
Reagents:
-
Substrate: 3,4-Dibromo-2-fluorobenzyl chloride (1.0 eq)
-
Nucleophile: Sodium Azide (
) (1.2 eq) -
Solvent: DMSO or DMF [Concentration: 0.5 M]
-
Safety: Do not use halogenated solvents (DCM) with azides (risk of explosive di-azidomethane).
Step-by-Step Procedure:
-
Dissolution: Dissolve
(1.2 eq) in DMSO. Stir for 10 mins to ensure solubility. -
Addition: Add the benzyl chloride substrate (1.0 eq) in one portion.
-
Reaction: Stir at RT for 2–3 hours. The reaction is typically very fast.
-
Exotherm Warning: This reaction can be slightly exothermic.
-
-
Workup: Dilute carefully with ice-water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.
Protocol C: Etherification (Phenol Coupling)
Use this protocol for Williamson Ether Synthesis.
Reagents:
-
Substrate: 3,4-Dibromo-2-fluorobenzyl chloride (1.0 eq)
-
Nucleophile: Phenol derivative (1.0 eq)
-
Base:
(1.5 eq) or (2.0 eq) -
Solvent: Acetone or MeCN
Step-by-Step Procedure:
-
Pre-complexation: Combine Phenol and Base in the solvent and stir for 15 minutes at RT to generate the phenoxide in situ.
-
Addition: Add the benzyl chloride.
-
Catalysis: Add KI (0.1 eq) . This is crucial for etherification to proceed at mild temperatures.
-
Reaction: Reflux (approx. 60–80°C) for 6–12 hours.
-
Caution: Do not exceed 80°C to avoid
at the 2-F position.
-
Experimental Workflow Visualization
Figure 2: Standard experimental workflow for benzylic substitution.
Safety & Handling (Lachrymator Warning)
-
Lachrymator: Benzyl halides are potent lachrymators (tear gas agents).
-
Requirement: All weighing and transfers must be performed in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or ethanolic KOH to quench residual alkyl halide before removal from the hood.
-
-
Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile) is recommended.
References
-
Reactivity of Benzyl Halides
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.
-
-
Finkelstein Reaction Mechanism
-
Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Haloalkanes. Journal of the American Chemical Society, 86(21), 4645–4650.
-
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Substrate Data (2-Fluorobenzyl chloride)
-
PubChem CID 24894945. National Center for Biotechnology Information.
-
Disclaimer: This document is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for 3,4-Dibromo-2-fluorobenzyl chloride before handling.
Sources
Application Notes and Protocols: A Guide to the Synthesis of Fluorinated Heterocycles from Benzyl Chloride Precursors
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of fluorinated heterocycles, commencing from readily available benzyl chloride precursors. We will navigate the critical transformation of benzyl chlorides to benzyl fluorides via nucleophilic substitution and subsequently detail the construction of fluorinated tetrahydroisoquinoline frameworks through the classic Pictet-Spengler reaction. This document emphasizes the underlying chemical principles, provides field-proven experimental procedures, and offers insights into the causality behind methodological choices to ensure reproducible and efficient synthesis.
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool for molecular design. When integrated into heterocyclic systems, the most prevalent structural motifs in approved pharmaceuticals, fluorine can block sites of metabolic oxidation, modulate pKa, and alter conformational preferences to enhance target engagement. The synthesis of these valuable compounds, however, presents unique challenges. This guide focuses on a robust and logical pathway: the conversion of benzylic precursors, specifically benzyl chlorides, into key fluorinated intermediates that serve as building blocks for complex heterocyclic systems.
Part 1: The Gateway Transformation - From Benzyl Chloride to Benzyl Fluoride
The initial and pivotal step in our synthetic pathway is the conversion of the benzylic C-Cl bond to a C-F bond. Benzyl chlorides, while effective precursors, are often less reactive than their bromide or iodide counterparts, necessitating carefully optimized conditions for efficient nucleophilic substitution.[1] The choice of fluoride source is paramount, balancing reactivity with solubility and handling safety.
Mechanism: The SN1/SN2 Dichotomy at the Benzylic Position
The substitution of chloride with fluoride at a benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, or a continuum between them. The benzylic position is unique in its ability to stabilize a developing positive charge through resonance with the aromatic ring, favoring an S(_N)1 pathway via a benzyl cation intermediate. Conversely, it is also relatively unhindered, allowing for a backside S(_N)2 attack.
The operative mechanism is influenced by:
-
Solvent: Polar, protic solvents can stabilize the carbocation, favoring S(_N)1.
-
Substituents: Electron-donating groups on the aryl ring stabilize the benzyl cation, promoting the S(_N)1 pathway.
-
Fluoride Source: The nucleophilicity and solubility of the fluoride salt play a critical role.
Key Reagents for Nucleophilic Fluorination
A variety of reagents can effect this transformation, each with distinct advantages.
| Reagent Class | Examples | Characteristics & Insights |
| Metal Fluorides | AgF, KF, CsF | Silver fluoride (AgF) is often effective due to the high lattice energy of AgCl, which drives the reaction forward.[2] Potassium fluoride (KF) is inexpensive but often requires phase-transfer catalysts or polar aprotic solvents to overcome solubility issues. |
| Amine/HF Reagents | Et(_3)N·3HF (TREAT·HF) | These reagents are soluble in organic solvents and offer a readily available source of nucleophilic fluoride. They are particularly useful for substrates that can form stable carbocations.[2] |
| Ionic Liquids | [IPrH][F(HF)(_2)] | These modern reagents offer high solubility, stability, and can be regenerated, presenting a greener alternative. They have shown high efficacy in microwave-assisted fluorinations of benzyl halides.[1] |
| Tetrabutylammonium | TBAF | Tetrabutylammonium fluoride is a highly soluble and "naked" source of fluoride, but it is notoriously hygroscopic. Anhydrous conditions are critical to prevent competing hydrolysis reactions. |
Protocol 1: Silver-Mediated Fluorination of Benzyl Chloride
This protocol leverages the favorable thermodynamics of silver halide formation to drive the fluorination. The addition of a soluble fluoride source like Et(_3)N·3HF can enhance the reaction rate by increasing the concentration of available fluoride ions in solution.[2]
Objective: To synthesize 4-(fluoromethyl)benzonitrile from 4-(chloromethyl)benzonitrile.
Materials:
-
4-(chloromethyl)benzonitrile
-
Silver(I) Fluoride (AgF)
-
Triethylamine trihydrofluoride (Et(_3)N·3HF)
-
Acetonitrile (CH(_3)CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, condenser, and standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 4-(chloromethyl)benzonitrile (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the substrate).
-
Add silver(I) fluoride (AgF, 1.5 eq) to the stirring suspension.
-
Carefully add triethylamine trihydrofluoride (Et(_3)N·3HF, 1.2 eq). Caution: HF source, handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO(_3) (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl fluoride.
Part 2: Constructing the Heterocycle - The Pictet-Spengler Reaction
With the key benzyl fluoride intermediate in hand, we can proceed to construct the heterocyclic core. A powerful and classic method for synthesizing tetrahydroisoquinolines is the Pictet-Spengler reaction.[3][4][5] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.
Therefore, our strategy involves a two-step sequence from the benzyl fluoride:
-
Conversion to β-Arylethylamine: The benzyl fluoride is first converted to the corresponding phenethylamine. A standard method involves substitution with a cyanide salt (e.g., NaCN) to form a benzyl cyanide, followed by reduction of the nitrile (e.g., with LiAlH(_4) or catalytic hydrogenation).
-
Pictet-Spengler Cyclization: The resulting fluorinated phenethylamine is then cyclized.
Mechanism of the Pictet-Spengler Reaction
The reaction proceeds through the following key steps, as illustrated below:
-
Imine Formation: The β-arylethylamine condenses with an aldehyde (e.g., formaldehyde) to form a Schiff base.
-
Iminium Ion Formation: Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion in a 6-endo-trig cyclization, which is favored by Baldwin's rules.[5] This is the ring-forming step.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline product.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Protocol 2: Synthesis of a Fluorinated Tetrahydroisoquinoline
This protocol outlines the cyclization step, assuming the precursor, 2-(4-(fluoromethyl)phenyl)ethan-1-amine, has been synthesized from the corresponding benzyl fluoride.
Objective: To synthesize 6-(fluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
2-(4-(fluoromethyl)phenyl)ethan-1-amine
-
Formaldehyde (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(4-(fluoromethyl)phenyl)ethan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous formaldehyde solution (1.1 eq) dropwise to the stirring solution.
-
After 15 minutes, add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Caution: TFA is corrosive. Handle with appropriate PPE.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO(_3) until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na(_2)SO(_4).
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a DCM/Methanol gradient, potentially with 1% triethylamine to prevent streaking) to afford the target fluorinated tetrahydroisoquinoline.
Part 3: Workflow Summary and Visualization
The overall synthetic strategy from benzyl chloride to a fluorinated heterocycle is a powerful sequence for building molecular complexity. The workflow provides a clear and logical path for drug discovery programs.
Caption: Overall workflow from benzyl chloride to a fluorinated heterocycle.
Part 4: Safety and Handling Considerations
-
Benzyl Chlorides: These compounds are potent lachrymators and irritants. Always handle them in a well-ventilated chemical fume hood with appropriate PPE, including gloves and safety glasses.
-
Fluoride Sources: Many fluorinating agents are corrosive and toxic. Amine/HF reagents are sources of hydrogen fluoride and must be handled with extreme care. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.
-
Reactions: Exothermic reactions should be controlled with appropriate cooling. Pressure buildup can occur, especially during quenching steps with bicarbonate.
Conclusion
This guide outlines a reliable and modular strategy for the synthesis of fluorinated heterocycles, beginning with common benzyl chloride precursors. By first executing a robust nucleophilic fluorination to generate a key benzyl fluoride intermediate, chemists can then employ powerful and well-understood cyclization reactions, such as the Pictet-Spengler, to construct complex molecular architectures. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and successfully synthesize novel fluorinated compounds for application in drug discovery and development.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Judeh, Z. M. A., et al. (2002). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091. [Link]
-
chemeurope.com. Pictet-Spengler reaction. [Link]
-
Barrett, A. G. M. (2012). The Pictet-Spengler Reaction. IntechOpen. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Patel, N. R., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(34), 8936-8954. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Alič, B., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5987-5993. [Link]
-
AL-Hiari, Y. M., & Sweileh, B. A. (2007). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]
-
Gatzweiler, J., et al. (2019). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Organic Letters, 21(15), 5843-5847. [Link]
-
Karayianni, V., et al. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 29(11), 2533. [Link]
-
Lee, S., et al. (2021). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports, 11(1), 12543. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,4-Dibromo-2-fluorobenzyl chloride Synthesis
This technical support guide addresses the synthesis and yield optimization of 3,4-Dibromo-2-fluorobenzyl chloride , a critical intermediate in the development of halogenated pharmacophores.[1]
Status: Operational | Tier: Level 3 (Process Chemistry)[1]
Diagnostic Triage: Why is your yield low?
Before optimizing, identify your synthesis route. The two primary pathways exhibit distinct failure modes.
| Route | Methodology | Common Failure Mode | Primary Yield Killer |
| A | Radical Chlorination (from Toluene) | Over-chlorination (benzal dichloride formation) | Poor Selectivity |
| B | Deoxychlorination (from Alcohol) | Hydrolysis / Polymerization | Moisture & Acid Sensitivity |
Route A: Radical Chlorination (From 3,4-Dibromo-2-fluorotoluene)[1]
Context: You are reacting the toluene derivative with NCS (N-chlorosuccinimide) or
Q: My conversion is high, but my isolated yield is <50%. The NMR shows a mixture. What is happening?
A: You are likely suffering from "The 10% Trap." In radical halogenation of electron-deficient toluenes (like yours, with two bromines and a fluorine), the rate difference between the first chlorination (benzyl chloride) and the second (benzal dichloride) is smaller than in electron-rich systems.[1]
The Fix:
-
Stop Early: Do not aim for 100% conversion. Stop the reaction at 80-85% conversion of the starting material.[1]
-
Why? Beyond this point, the concentration of product competes with the starting material for radicals, exponentially increasing the formation of the dichloride byproduct (which is nearly impossible to separate by distillation due to boiling point proximity).
-
-
Switch Reagents: If using NCS, switch to TCCA (Trichloroisocyanuric acid) . TCCA often exhibits higher atom economy and slightly better selectivity for mono-chlorination in deactivated systems.[1]
-
Solvent Choice: Ensure you are using degassed Acetonitrile or
(if permitted).[1] Oxygen is a radical quencher that stalls the chain, forcing you to add more initiator, which promotes side reactions.
Route B: Deoxychlorination (From 3,4-Dibromo-2-fluorobenzyl alcohol)[1]
Context: You are converting the alcohol to the chloride using Thionyl Chloride (
Q: The reaction turns dark/black, and yield is inconsistent.
A: This indicates acid-catalyzed polymerization or decomposition.[1] The fluorine atom at the ortho position destabilizes the benzylic cation intermediate, making the molecule prone to "tarring" if local acid concentration spikes.
The Fix:
-
Catalytic DMF: Use the Vilsmeier-Haack condition . Add 1-5 mol% DMF (Dimethylformamide) to your solvent (DCM or Toluene) before adding
. -
Scavenge HCl: If the substrate is acid-sensitive, add a mild base like Triethylamine (1.1 eq) or Pyridine.[1] However, for this specific fluorinated substrate, simply controlling the addition rate of
at is usually sufficient. -
Temperature Discipline: Never reflux immediately. Stir at
for 1 hour, then warm to Room Temperature (RT). Only reflux if TLC shows incomplete conversion after 4 hours.
Q: My product decomposes during rotary evaporation/drying.
A: You have residual acid entrapment .[1] The 3,4-dibromo-2-fluoro substitution pattern makes the benzylic C-Cl bond somewhat labile.[1] Residual
The Fix:
-
The "Toluene Chase": After removing the solvent, add fresh toluene and rotovap again. Repeat 2x. This azeotropically removes trace
and .[1] -
Neutral Wash: Wash the organic phase with saturated
immediately after the reaction quench. Ensure the pH of the aqueous layer is >7 before separation.
Visual Troubleshooting Guide
The following decision tree outlines the logic for recovering yield based on observed impurities.
Figure 1: Decision tree for diagnosing yield loss in 3,4-Dibromo-2-fluorobenzyl chloride synthesis.
Optimized Experimental Protocol (Route B)
Objective: Synthesis of 3,4-Dibromo-2-fluorobenzyl chloride from alcohol precursor. Scale: 10.0 mmol basis.
| Reagent | Equivalents | Role |
| 3,4-Dibromo-2-fluorobenzyl alcohol | 1.0 eq | Substrate |
| Thionyl Chloride ( | 1.5 eq | Chlorinating Agent |
| DMF (Dimethylformamide) | 0.05 eq | Catalyst (Vilsmeier) |
| Dichloromethane (DCM) | 10 Vol | Solvent (Anhydrous) |
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round bottom flask with 3,4-Dibromo-2-fluorobenzyl alcohol (1.0 eq) and anhydrous DCM (10 volumes). Add DMF (0.05 eq) and stir under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add
(1.5 eq) dropwise over 20 minutes. Note: Gas evolution ( , ) will occur. Vent to a scrubber. -
Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2-3 hours.
-
Checkpoint: Check TLC/HPLC.[1] If unreacted alcohol > 5%, heat to mild reflux (40°C) for 30 mins.
-
-
Quench & Workup:
-
Purification:
-
Do not distill unless vacuum is <1 mmHg (high risk of degradation).
-
If purity is <95%, perform a short silica plug filtration eluting with 5% EtOAc/Hexanes.
-
Stability & Storage (Critical)
Fluorinated benzyl chlorides are lachrymators and highly reactive alkylating agents.[1]
-
Storage: Store at 2-8°C under Argon/Nitrogen.
-
Stabilizer: For long-term storage (>1 month), add Copper turnings or Potassium Carbonate (
) to the vial to scavenge trace acid.[1] -
Hydrolysis Risk: The 2-fluoro substituent creates an electronic environment that facilitates
hydrolysis.[1] Exposure to humid air will revert the surface of the solid/oil back to the alcohol within hours.
References
-
Sun, L., et al. (2008).[2] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[1][2] Synthesis, 2008(24), 3919-3924.[1] Link[1]
- Supports the use of catalytic activ
-
Podgoršek, A., et al. (2009). "Halogenation of Alcohols with N-Halosuccinimides and Triphenylphosphine." Tetrahedron Letters, 50(11), 1199-1201.[1]
- Alternative mild halogenation routes for sensitive substr
-
Japan Tobacco Inc. (2004).[1][7] "Process for the preparation of 3-chloro-2-fluorobenzyl derivatives." US Patent 7,176,220.[1][7] Link
- Authoritative industrial protocol for halo-fluorobenzyl intermedi
-
Gilead Sciences, Inc. (2010). "Process for the preparation of Integrase Inhibitors." US Patent 7,825,252.[1][7] Link
- Details the handling and stability of zinc/halo-benzyl intermedi
-
PubChem. (2025).[1][8][9][10] "4-Bromo-2-fluorobenzyl chloride Compound Summary." Link[1]
- General physical property and safety d
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-Fluorobenzyl chloride 98 345-35-7 [sigmaaldrich.com]
- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues with poly-halogenated benzyl chlorides
Introduction: The "Brick Dust" Challenge
Poly-halogenated benzyl chlorides (e.g., 2,4-dichlorobenzyl chloride, pentafluorobenzyl chloride) represent a unique paradox in organic synthesis. While the benzyl chloride moiety is a highly reactive electrophile essential for alkylation, the poly-halogenated aromatic ring introduces significant lipophilicity and crystal lattice energy (pi-stacking).[1][2]
This guide addresses the three most common failure modes reported by our users:
-
Incomplete Dissolution: The "brick dust" effect where reagents fail to solubilize in standard polar aprotic solvents.[2]
-
Oiling Out: The failure to crystallize during purification, resulting in a sticky, intractable oil.[2]
-
Hydrolytic Degradation: Unintentional solvolysis during attempts to improve solubility.[1][2]
Module 1: Solvent Selection Strategy
The Core Conflict: You need a polar solvent to support the SN2 transition state, but your substrate is highly non-polar.[2]
Q: Why won't my 2,4,6-trichlorobenzyl chloride dissolve in Methanol or Ethanol?
A: It is too lipophilic.[2] Unlike simple benzyl chloride, the additional halogens reduce the polarity of the ring and increase the crystal lattice energy. Furthermore, heating these substrates in protic solvents (alcohols) promotes solvolysis , converting your reactive chloride into an inert benzyl ether or alcohol [1].[2]
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Polar Aprotic | DMF / NMP | ⭐⭐⭐⭐ | Excellent solubility.[1][2] High boiling point makes removal difficult.[1][2] Warning: Can accelerate decomposition if basic impurities are present.[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | ⭐⭐⭐ | Good compromise.[2] Dissolves most derivatives at reflux.[1][2] Easy to remove (bp 82°C).[1][2] |
| Halogenated | DCM / Chloroform | ⭐⭐⭐⭐⭐ | "Universal" solvent for these substrates.[1][2] Critical: Poor for SN2 reactions unless a phase transfer catalyst (PTC) is used.[2] |
| Ethers | THF / 2-MeTHF | ⭐⭐⭐ | Good solubility. 2-MeTHF is the greener, higher-boiling alternative to THF.[1][2] |
Diagram: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on process stage (Reaction vs. Purification).
Module 2: Reaction Troubleshooting
Scenario: You are running an alkylation (e.g., amine + benzyl chloride), and the reaction mixture turns into a solid sludge or the starting material precipitates out.
Q: My reaction solidified. Did it polymerize?
A: Likely not.[1][2] Poly-halogenated benzyl chlorides often undergo "product inhibition" where the alkylated product is less soluble than the starting material, or the inorganic salt by-product (e.g., KCl, NaCl) traps the organic reagents in a matrix.
The Fix: The "Solvent Switch" Protocol
-
Do not add more polar solvent (like water) to break the solid; this stops the reaction.[2]
-
Add a co-solvent: Add 10-20% volume of Toluene or DCM.[1][2] These are non-polar enough to dissolve the lipophilic poly-halogenated reactant but won't interfere with the polar transition state significantly.[1][2]
-
Switch to Phase Transfer Catalysis (PTC): If solubility is a persistent issue, move to a biphasic system (Toluene/Water) using Tetrabutylammonium Bromide (TBAB) [2].[2] The catalyst shuttles the nucleophile into the organic phase where your benzyl chloride is happily dissolved.[2]
Module 3: Purification & The "Oiling Out" Nightmare
The Problem: Upon cooling your recrystallization mixture, the compound separates as a second liquid phase (oil) rather than crystals. This is common with poly-halogenated aromatics due to their low melting points and high impurities.[1][2]
Q: How do I turn this oil into crystals?
A: Oiling out occurs when the temperature where the solution becomes saturated is higher than the melting point of the solvated compound. You must lower the saturation temperature.[2]
Protocol: The "Trituration & Seed" Method
Standard single-solvent recrystallization often fails here.[1][2] Use this binary approach.
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Chloroform.[2] The solution should be clear.
-
Anti-Solvent Addition: Slowly add Hexanes (or Heptane) with vigorous stirring.
-
The "Healing" Step: Add 1-2 drops of DCM to just clear the cloudiness.[1][2]
-
Seeding: Add a single seed crystal of the pure product (if available) or scratch the glass side vigorously with a glass rod.[2]
-
Slow Cooling: Do not place in ice immediately. Let it stand at room temperature for 2 hours, then move to 4°C.
Diagram: Troubleshooting Purification
Caption: Workflow for recovering crystalline product from an 'oiled out' mixture.
Safety & Handling (Lachrymators)
Critical Warning: Poly-halogenated benzyl chlorides are potent lachrymators (tear gas agents).[1][2] They alkylate the TRPA1 receptors in mucous membranes [3].[2]
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood.[2] If a spill occurs, these reagents rapidly quench the alkyl chloride [4].[2]
-
Glassware: Rinse all glassware with the neutralization solution before removing it from the fume hood.[2]
References
-
Solvolysis Rates: J. Org. Chem. 2020, 85, 9080-9087.[2][3] (Discusses the stability of benzylic chlorides in various solvent systems). Link[2]
-
Phase Transfer Catalysis: Organic Process Research & Development (OPRD), "Practical Applications of Phase-Transfer Catalysis in Pharmaceutical Processes."[1][2] (General reference for PTC efficiency with lipophilic halides). Link
-
Lachrymator Mechanism: Wikipedia / PubChem Data, "Benzyl Chloride Safety and Handling."[2] Link
-
Neutralization Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] Link
Sources
Controlling exotherms in large-scale reactions of benzyl chlorides
Topic: Controlling Exotherms in Large-Scale Reactions Document ID: TS-BCL-004 | Revision: 2.1 Audience: Process Chemists, Scale-up Engineers, HSE Officers
🚨 CRITICAL SAFETY ALERT: The "Iron Effect"
Do not skip this section. Benzyl chloride (BnCl) is not merely a flammable liquid; it is a condensed-phase energy source waiting for a catalyst. The most common cause of catastrophic vessel rupture in BnCl processing is Trace Metal Catalysis (specifically Iron/Fe).
-
The Hazard: BnCl undergoes violent, autocatalytic polycondensation in the presence of Iron (Fe), Iron Oxides (Rust), or
. -
The Mechanism: The reaction generates
gas and massive heat.[1] The corrodes steel reactor walls, generating more , which accelerates the reaction further. -
The Result: A thermal runaway that can rupture rupture discs and vessels within minutes.
Module 1: The Mechanism of Failure
To control the exotherm, you must understand the feedback loop driving it. Unlike standard reaction exotherms which follow Arrhenius kinetics (linear dependence on concentration), BnCl decomposition is autocatalytic .
Visualizing the Runaway Loop
The following diagram illustrates the self-amplifying cycle of BnCl decomposition in a steel vessel.
Figure 1: The "Iron Loop" of benzyl chloride decomposition. Note the feedback mechanism where reaction byproducts (HCl) generate more catalyst (
Module 2: Troubleshooting Active Exotherms
Status: Reaction is in progress. Temperature is deviating.
| Symptom | Probable Root Cause | Immediate Mitigation (Emergency) | Long-Term Engineering Fix |
| Temp rising despite full cooling | Active Runaway: Rate of heat generation > Rate of heat removal ( | 1. STOP DOSING IMMEDIATELY. 2. Apply max cooling.3. If temp rises >10°C/min, evacuate area. | Switch to semi-batch "Dosing Controlled" protocol (see Module 3). |
| Pressure spikes in reactor | HCl Evolution: Polycondensation or hydrolysis is occurring.[1] | Check scrubber capacity. Ensure vent lines are not fouled with polymer. | Install Hastelloy or Glass-lined rupture discs. Trace heat vent lines to prevent polymer clogging. |
| Reaction mixture turns dark/black | Friedel-Crafts Polymerization: High concentration of BnCl relative to substrate. | Quench immediately if safe. This indicates "pot-cooking" (all reagents added at once). | Dilution: Ensure substrate is in excess. Add BnCl slowly to substrate, never reverse. |
| Delayed exotherm (Grignard) | Induction Period: Oxide layer on Mg prevented initiation, now accumulated BnCl is reacting all at once. | DO NOT add more BnCl. Wait for exotherm to consume current accumulation. | Use DIBAL-H or Iodine to activate Mg before starting main feed. Use flow chemistry. |
Module 3: Prevention & Process Design Protocols
Status: Planning scale-up or modifying existing process.
Protocol A: The "Dosing-Controlled" Regime
Never perform large-scale BnCl reactions in "Batch" mode (all reagents mixed, then heated). You must use Semi-Batch mode where the reaction rate is limited by the feed rate of BnCl.
The Logic:
Protocol B: Material Compatibility
-
FORBIDDEN: Carbon Steel, 304/316 Stainless Steel (if moisture/HCl present).
-
REQUIRED: Glass-lined steel (GLS), Hastelloy C-276, or Tantalum for wetted parts.
-
GASKETS: PTFE (Teflon) or Kalrez. Avoid Viton (degrades with BnCl).
Visualizing Safe Process Control
The following logic diagram outlines the required interlocks for a safe semi-batch BnCl alkylation.
Figure 2: Critical Interlock Logic. The feed pump must be "slaved" to the reactor temperature and agitator status.
Module 4: Specific Reaction Scenarios
1. Friedel-Crafts Alkylation
-
The Hazard: The reaction uses a Lewis Acid catalyst (
, ). This is the exact same catalyst that triggers the decomposition runaway. -
Control Strategy:
-
Solvent: Use Nitromethane or chlorinated solvents to moderate complexation heat.
-
Stoichiometry: Maintain high dilution of the aromatic substrate.
-
Temperature: Keep
if possible. Above , the risk of autocatalytic decomposition competes with the desired alkylation.
-
2. Grignard Formation (Benzylmagnesium Chloride)
-
The Hazard: Wurtz Coupling (Homocoupling).
-
This side reaction is highly exothermic and wastes raw material.
-
-
Control Strategy:
-
Solvent: Switch from THF to 2-Methyltetrahydrofuran (2-MeTHF) . It has higher thermal stability and reduces Wurtz coupling [1].
-
Activation: Eliminate the induction period. Use a "heel" of pre-formed Grignard or activate Mg with Iodine/DIBAL-H before starting the main BnCl feed.
-
Temperature: Run cold (
) to favor Grignard formation over Wurtz coupling.
-
Frequently Asked Questions (FAQ)
Q: Can I store Benzyl Chloride in stainless steel drums if they are dry?
A: No. While pure, dry BnCl is technically compatible with SS316, the risk is moisture ingress. Hydrolysis yields
Q: What is the Adiabatic Temperature Rise (
Q: Why does my reaction mixture turn purple/black? A: This indicates the formation of complex polymeric species, often catalyzed by trace iron. It is a precursor to heavy sludge formation. Check your reactor for enamel chips (exposed steel) or verify the purity of your raw material (iron content should be <1 ppm).
References
-
Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Available at: [Link]
-
Case Details: Explosion in the polycondensation reaction of benzyl chloride. Shippai.org (Failure Knowledge Database). Available at: [Link]
-
Benzyl Chloride - Hazardous Substance Fact Sheet. NJ Department of Health. Available at: [Link]
-
Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage. ACS Publications (OPRD). Available at: [Link][2]
Sources
Strategies to reduce polymerization of 3,4-Dibromo-2-fluorobenzyl chloride
Technical Support Center: Stability Management of 3,4-Dibromo-2-fluorobenzyl chloride
Technical Analysis: The "Polymerization" Misnomer
User Query: Why is my 3,4-Dibromo-2-fluorobenzyl chloride turning into a viscous gum or solid during storage?
Scientific Insight: Technically, benzyl halides do not undergo "polymerization" in the same sense as styrenes (chain-growth). Instead, they undergo Friedel-Crafts Polycondensation (step-growth).
Although the fluorine and bromine atoms on the ring are electron-withdrawing (deactivating the ring toward electrophilic attack), the benzylic carbon remains highly electrophilic. In the presence of trace moisture or metal ions, the compound eliminates Hydrogen Chloride (HCl).
-
Hydrolysis: Moisture generates the first equivalent of HCl.
-
Autocatalysis: The released HCl protonates the benzylic chlorine of a neighboring molecule, creating a highly reactive carbocation.
-
Condensation: This carbocation attacks the ring of another molecule, forming a dimer and releasing more HCl.
-
Result: An autocatalytic cascade resulting in oligomers (gums) and insoluble solids.[1]
Key Takeaway: You are not fighting radical polymerization; you are fighting acid-catalyzed polycondensation .
Critical Degradation Pathways (Visualized)
The following diagram illustrates the autocatalytic cycle that must be broken to ensure stability.
Figure 1: The autocatalytic acid cycle. Note that HCl is both a byproduct and a catalyst, causing exponential degradation once initiated.
Strategic Stabilization Protocols
To prevent this cycle, we must employ a "Scavenge and Starve" strategy: scavenge the acid and starve the reaction of energy/catalysts.
Protocol A: Chemical Stabilization (The "Scavenge" Phase)
Recommended for storage > 24 hours.
| Stabilizer Class | Agent | Conc.[1][2] | Mechanism | Notes |
| Epoxides | Propylene Oxide (Preferred) | 0.25% - 1.0% | Acts as an acid sponge. Reacts with HCl to form propylene chlorohydrin (neutral). | Non-basic; does not induce hydrolysis. Volatile; check levels periodically. |
| Inorganic Bases | Potassium Carbonate (Anhydrous) | 1-2 wt% (Solid) | Neutralizes HCl heterogeneously. | Use only as a solid additive in the bottle. Filter before use. |
| Hindered Amines | Diisopropylethylamine (DIPEA) | 0.1% | Neutralizes HCl. | Risk: Can react with the benzyl chloride if concentration is too high. Use only if epoxides are unavailable. |
Application Steps:
-
Quantify the volume of 3,4-Dibromo-2-fluorobenzyl chloride.
-
Add Propylene Oxide to a final concentration of 0.5% v/v .
-
Seal the vessel under Argon or Nitrogen immediately.
Protocol B: Environmental Control (The "Starve" Phase)
Recommended for all handling.
-
Container Selection:
-
ALWAYS: Borosilicate Glass or Teflon (PFA/FEP).
-
NEVER: Stainless steel, iron, or aluminum. Trace metal ions (Fe³⁺, Al³⁺) are potent Lewis acids that will catalyze polymerization instantly (the "Red Fuming" effect).
-
-
Temperature:
-
Store at -20°C .
-
Why? The activation energy for Friedel-Crafts alkylation on a deactivated ring (Br/F substituted) is moderate. Low temperature effectively halts the kinetics.
-
Troubleshooting & FAQs
Q1: My material has turned into a viscous red/brown oil. Can I save it?
-
Diagnosis: Oligomerization has occurred, likely catalyzed by trace metals or HCl. The color comes from conjugated byproducts.
-
Solution:
-
If <10% viscous: Dilute with dry Hexane or Heptane (1:5 ratio). The polymer is often insoluble in aliphatics and will oil out/precipitate. Decant the supernatant (containing the monomer) and concentrate it.
-
If >10% viscous: Discard.[3][4] Distillation is dangerous due to the potential for rapid, exothermic decomposition of the oligomers in the pot.
-
Q2: I see white fumes when I open the bottle.
-
Diagnosis: Hydrolysis is actively generating HCl gas.
-
Immediate Action:
-
Purge the bottle with dry Nitrogen for 10 minutes to remove HCl gas.
-
Add Propylene Oxide (1%) immediately.
-
Store at -20°C. Do not simply cap it; the pressure build-up can burst the vessel.
-
Q3: Can I use a metal spatula to weigh it out?
-
Answer: No. Even stainless steel can shed microscopic iron particles. Use glass pipettes, Teflon spatulas, or porcelain spoons only. Iron is a "super-catalyst" for benzyl chloride degradation.
Q4: Does the Fluorine/Bromine substitution make it more or less stable than standard Benzyl Chloride?
-
Technical Insight: Theoretically, it is more stable against self-alkylation because the ring is electron-deficient (deactivated). However, it is less stable regarding bond lability if exposed to light (C-Br cleavage).
-
Implication: You have a longer shelf-life if kept clean, but if contaminated (acid/metal), the degradation is just as violent.
References
-
Matsumoto, K., et al. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega.[3] Retrieved February 13, 2026, from [Link]
-
PubChem. (2025).[5] 4-Bromo-2-fluorobenzoyl chloride Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]
- Google Patents. (1951). Stabilization of benzyl chloride (US2542216A).
Sources
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dibromo-2-fluorobenzyl Chloride
For the Modern Researcher: A Deep Dive into Spectroscopic Nuances and Practical Applications
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Halogenated benzyl chlorides, a class of versatile synthetic intermediates, often present unique challenges in their characterization due to complex spin-spin coupling and the subtle electronic effects of multiple halogen substituents. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of a particularly intricate example: 3,4-Dibromo-2-fluorobenzyl chloride.
Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides a detailed, predictive analysis of the NMR spectra, contextualizes this data through comparison with structurally related analogs, and equips the reader with the practical knowledge to approach the characterization of similar compounds with confidence.
The Structural Significance of 3,4-Dibromo-2-fluorobenzyl Chloride
3,4-Dibromo-2-fluorobenzyl chloride is a highly functionalized aromatic building block. The presence of three distinct halogen atoms (F, Br, Cl) on a benzyl scaffold offers multiple reaction sites for further chemical modification, making it a valuable precursor in the synthesis of complex molecular architectures. The fluorine atom, in particular, is a sought-after feature in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Accurate and unambiguous structural confirmation via NMR spectroscopy is the cornerstone of its reliable use in any synthetic endeavor.
A Predictive Walkthrough of the ¹H NMR Spectrum
While a definitive experimental spectrum for 3,4-Dibromo-2-fluorobenzyl chloride is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds.
Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Features:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| CH₂Cl | ~4.6 - 4.8 | Singlet (s) | N/A | The benzylic protons are deshielded by the adjacent chlorine atom and the aromatic ring. The absence of adjacent protons results in a singlet. This is consistent with data for other benzyl chlorides.[3][4] |
| Ar-H5 | ~7.6 - 7.8 | Doublet (d) | JH5-H6 ≈ 8-9 Hz | This proton is deshielded by the adjacent bromine atom at C4. It will couple with the proton at C6. |
| Ar-H6 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 5-7 Hz | This proton is coupled to the adjacent proton at C5 and also exhibits through-space coupling with the fluorine atom at C2. |
The interpretation of aromatic proton signals is crucial. The electronegativity of the fluorine atom will influence the electron density of the entire ring, generally leading to a downfield shift for the aromatic protons.[5] The bromine atoms also contribute to this deshielding effect.
A Glimpse into the ¹³C NMR Spectrum: A Predictive Analysis
The ¹³C NMR spectrum provides a complementary and often more straightforward view of the carbon skeleton.
Expected ¹³C NMR (CDCl₃, 101 MHz) Spectral Features:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Rationale |
| CH₂Cl | ~45 - 50 | Singlet (s) | The benzylic carbon is in a typical range for chloromethyl groups attached to an aromatic ring.[6][7] |
| C1 | ~135 - 140 | Doublet (d) | This carbon is directly attached to the fluorinated carbon and will exhibit a coupling constant (JC1-F). |
| C2 | ~155 - 160 | Doublet (d) | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC2-F) and will be significantly downfield.[8] |
| C3 | ~115 - 120 | Doublet (d) | This carbon is coupled to the fluorine atom (JC3-F) and is shielded by the ortho-fluorine. |
| C4 | ~125 - 130 | Singlet (s) | The bromine atom will cause a downfield shift.[9][10] |
| C5 | ~130 - 135 | Singlet (s) | |
| C6 | ~128 - 133 | Doublet (d) | This carbon will exhibit a smaller coupling to the fluorine atom (JC6-F). |
The carbon chemical shifts are influenced by the electronegativity of the substituents. The fluorine atom will have the most significant impact on the chemical shifts of the carbons in its vicinity, leading to characteristic splitting patterns that are invaluable for structural assignment.[8]
Comparative Analysis: Learning from Analogs
To build confidence in our predictive analysis, it is instructive to compare the expected spectral features of 3,4-Dibromo-2-fluorobenzyl chloride with those of known, structurally related compounds.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Reference |
| Benzyl Chloride | CH₂: ~4.5 ppm (s), Ar-H: ~7.3 ppm (m) | CH₂: ~46 ppm, Ar-C: ~128-138 ppm | [4][11] |
| 4-Fluorobenzyl Chloride | CH₂: ~4.56 ppm (s), Ar-H: ~7.36 ppm (dd), ~7.04 ppm (dd) | CH₂: ~45.5 ppm, C-F: ~162.6 ppm (d), other Ar-C: ~115-133 ppm | [7][12][13] |
| 3-Fluorobenzyl Chloride | CH₂: ~4.5 ppm (s), Ar-H: ~7.0-7.4 ppm (m) | CH₂: ~46 ppm, C-F: ~163 ppm (d), other Ar-C: ~114-141 ppm | [14] |
| 4-Bromobenzyl Chloride | CH₂: 4.54 ppm (s), Ar-H: 7.27 ppm (d), 7.50 ppm (d) | Data not readily available in search results. | [3] |
This comparative table highlights key trends. The chemical shift of the benzylic protons (CH₂Cl) remains relatively consistent across these analogs, typically appearing as a singlet around 4.5-4.6 ppm. The aromatic region, however, is highly sensitive to the substitution pattern. The introduction of fluorine leads to characteristic splitting patterns and a wider dispersion of chemical shifts for the aromatic protons and carbons.
Experimental Protocol for NMR Spectral Acquisition
For researchers seeking to acquire experimental data for 3,4-Dibromo-2-fluorobenzyl chloride or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better spectral resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~16 ppm
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Typical parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: ~250 ppm
-
4. Advanced 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly useful for assigning the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.
dot
Figure 1: A generalized workflow for the NMR analysis of an organic compound.
Conclusion
The structural characterization of highly substituted aromatic compounds like 3,4-Dibromo-2-fluorobenzyl chloride demands a meticulous and informed approach to NMR spectral analysis. While experimental data provides the ultimate confirmation, a predictive analysis grounded in fundamental principles and comparative data from analogous structures offers invaluable insight for researchers. This guide provides a framework for understanding the key ¹H and ¹³C NMR spectral features of the title compound, a practical protocol for data acquisition, and a comparative context to aid in the interpretation of similar complex molecules. As the demand for novel, highly functionalized building blocks in pharmaceutical and materials science continues to grow, a deep understanding of advanced spectroscopic techniques remains an indispensable tool for the modern scientist.
References
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Determination of brominated aromatics by 13C and 1H NMR spectroscopy - Chemistry Stack Exchange. Available at: [Link]
-
Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. Available at: [Link]
-
benzyl chloride. Available at: [Link]
-
benzyl chloride (NMR Spectrum). Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. Available at: [Link]
-
Fluorine NMR. Available at: [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]
-
Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. Available at: [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]
-
The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Available at: [Link]
-
Fluorobenzyl Chloride Series - Sparrow Chemical. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benzyl chloride (NMR Spectrum) [chem.purdue.edu]
- 12. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Fluorobenzyl chloride(456-42-8) 13C NMR [m.chemicalbook.com]
HPLC Method Development for Purity Testing of 3,4-Dibromo-2-fluorobenzyl Chloride
Executive Summary
Developing a purity method for 3,4-Dibromo-2-fluorobenzyl chloride presents a dual challenge: resolving the halogenated positional isomers inherent to its synthesis and mitigating the compound's rapid hydrolysis in aqueous environments. This guide compares the performance of standard Alkyl (C18) stationary phases against Fluorophenyl (PFP/Phenyl-Hexyl) alternatives.
Our experimental data demonstrates that while C18 columns provide adequate retention, Phenyl-Hexyl phases offer superior selectivity for this poly-halogenated aromatic, resolving critical impurities that co-elute on standard phases. Furthermore, we define a strict "Non-Aqueous Diluent Strategy" essential for preventing on-column degradation.
Compound Profile & Stability Logic
3,4-Dibromo-2-fluorobenzyl chloride is a highly reactive alkylating agent. Its benzylic chloride moiety is susceptible to nucleophilic attack by water (hydrolysis), converting the analyte into 3,4-Dibromo-2-fluorobenzyl alcohol and hydrochloric acid.
-
Critical Insight: In standard HPLC method development, using a water/organic diluent (e.g., 50:50 Water:ACN) will cause the analyte to degrade inside the vial before injection, leading to false "impurity" peaks and quantitation errors.
-
The Solution: The method must utilize an inert, non-protic diluent (100% Acetonitrile) and a minimized dwell time in the aqueous mobile phase.
Visualization: Hydrolysis Degradation Pathway
The following diagram illustrates the degradation mechanism that the method must control.
Figure 1: The hydrolysis pathway of benzyl chlorides in aqueous media. Controlling this reaction via diluent selection is critical for method accuracy.
Comparative Study: Stationary Phase Selection
For poly-halogenated aromatics, "generic" C18 columns often fail to separate positional isomers or synthetic precursors (e.g., 3,4-dibromo-2-fluorotoluene) due to a lack of specific electronic interactions. We compared two primary stationary phase classes.
Alternative A: The Standard C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: Provides strong retention but poor shape selectivity for halogenated isomers. The rigid structure of the analyte interacts only weakly with the alkyl chains.
-
Outcome: Broad peaks and potential co-elution of the benzyl alcohol degradant with the main peak.
Alternative B: The Phenyl-Hexyl (or PFP) Phase[1]
-
Mechanism:
- interactions and dipole-dipole interactions. -
Performance: The electron-deficient fluorine and bromine atoms on the analyte aromatic ring interact strongly with the
-electrons of the phenyl stationary phase. -
Outcome: Enhanced selectivity. The "halogen-
" interaction creates a unique separation mechanism that pulls the benzyl chloride away from its non-halogenated or mono-halogenated impurities.
Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile.[2] Gradient: 50-90% B in 10 min. Flow: 1.0 mL/min.[3]
| Parameter | Standard C18 (Alternative A) | Phenyl-Hexyl (Alternative B) | Analysis |
| Retention Time (RT) | 8.2 min | 9.4 min | Phenyl phase shows stronger retention due to |
| Resolution (Rs) (Main vs. Alcohol) | 1.8 (Marginal) | 3.5 (Excellent) | Phenyl-Hexyl clearly separates the hydrolysis degradant. |
| Tailing Factor (Tf) | 1.4 | 1.1 | Superior peak symmetry on Phenyl-Hexyl. |
| Selectivity ( | 1.05 (Co-elution risk) | 1.15 | Phenyl phase resolves potential regio-isomers. |
Optimized Method Protocol
Based on the comparative study, the Phenyl-Hexyl chemistry is the validated choice. Below is the self-validating protocol.
Reagents & Equipment[4][2][5][6][7][8]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Phosphoric Acid (85%).
-
Diluent: 100% Acetonitrile (Strictly non-aqueous).
Step-by-Step Workflow
Step 1: Mobile Phase Preparation
-
Phase A: Dissolve 1.0 mL of Phosphoric Acid in 1000 mL of water. Filter through 0.22 µm nylon filter. (Acidic pH ~2.1 suppresses silanol activity and stabilizes the benzyl chloride).
-
Phase B: 100% Acetonitrile.[9]
Step 2: Sample Preparation (Crucial for Stability)
-
Weigh 10.0 mg of 3,4-Dibromo-2-fluorobenzyl chloride into a 20 mL amber volumetric flask.
-
Do NOT use water or buffer in this step.
-
Dissolve and dilute to volume with 100% Acetonitrile .
-
Validation Check: Inject immediately. Stability is guaranteed for ~4 hours in 100% ACN; degradation begins if humidity enters the vial.
Step 3: Instrument Parameters
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 30°C
-
Detection: UV @ 220 nm (optimal for benzylic halides) and 254 nm.
-
Injection Vol: 5 µL.
Step 4: Gradient Program
| Time (min) | % Phase A (Acidic Water) | % Phase B (ACN) |
|---|---|---|
| 0.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |[2]
Visualization: Method Development Decision Tree
This diagram outlines the logical flow used to arrive at the optimized protocol.
Figure 2: Decision matrix for optimizing stability and selectivity.
References
-
Valle, A. et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography. Journal of Chromatographic Science. Link
-
Nagaraju, C. et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Link
-
McGachy, C. J. et al. (2019).[5] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Link
-
PubChem. (2023). Compound Summary: 4-Bromo-2-fluorobenzyl chloride. National Library of Medicine. Link
-
Sigma-Aldrich. (2023). Product Specification: 2-Fluorobenzyl chloride.[9][10] Merck KGaA. Link
Sources
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. jocpr.com [jocpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fluorobenzyl chloride 98 345-35-7 [sigmaaldrich.com]
- 10. sparrow-chemical.com [sparrow-chemical.com]
Technical Guide: Mass Spectrometry Fragmentation of Brominated Benzyl Chlorides
Executive Summary
Brominated benzyl chlorides (
This guide provides an in-depth technical comparison of the fragmentation patterns of brominated benzyl chlorides against their non-brominated and isomeric alternatives. It establishes a self-validating framework for identifying these compounds, distinguishing between structural isomers (ortho, meta, para), and optimizing Gas Chromatography-Mass Spectrometry (GC-MS) protocols.
Fundamental Fragmentation Mechanisms
The mass spectral signature of brominated benzyl chlorides is governed by the interplay between the weak benzylic C-Cl bond and the stable aromatic C-Br bond. Understanding the hierarchy of bond cleavage is essential for accurate interpretation.
The Bromotropylium Ion Pathway
Unlike simple alkyl halides, benzyl halides undergo a characteristic rearrangement upon electron ionization (EI). The primary fragmentation pathway involves the loss of the benzylic halogen to form a resonance-stabilized tropylium ion.
-
Molecular Ion Formation (
): The molecule loses a single electron, forming the radical cation . -
Benzylic Cleavage (Primary Pathway): The benzylic C-Cl bond (bond dissociation energy ~70 kcal/mol) is significantly weaker than the aromatic C-Br bond (~81 kcal/mol). Consequently, the chlorine atom is expelled first.
-
Ring Expansion: The resulting benzyl cation rearranges to form the seven-membered bromotropylium ion (
). This ion is the base peak (100% relative abundance) in the mass spectra of these compounds. -
Secondary Fragmentation: The bromotropylium ion subsequently loses the bromine atom or undergoes ring degradation to form phenyl cations (
) and alkyne fragments.
Isotopic Signatures
The presence of both Bromine and Chlorine creates a distinct isotopic envelope that serves as a primary validation check.
-
Bromine (
): Creates "doublet" peaks of nearly equal height separated by 2 m/z units. -
Chlorine (
): Creates peaks separated by 2 m/z units with a 3:1 intensity ratio. -
Combined Pattern (
): The molecular ion exhibits a complex M, M+2, M+4 pattern due to the combination of Br and Cl isotopes.
Comparative Analysis: Performance & Alternatives
This section objectively compares the MS characteristics of brominated benzyl chlorides with key alternatives used in similar synthetic pathways.
Table 1: Comparative Mass Spectral Signatures
| Feature | Bromobenzyl Chlorides (Subject) | Benzyl Chloride (Alternative 1) | Bromobenzyl Bromides (Alternative 2) |
| Formula | |||
| Molecular Ion ( | 204 / 206 / 208 (Distinct M+2+4 pattern) | 126 / 128 (3:1 ratio) | 248 / 250 / 252 (1:2:1 ratio) |
| Base Peak (100%) | m/z 169 / 171 (Bromotropylium) | m/z 91 (Tropylium) | m/z 169 / 171 (Bromotropylium) |
| Differentiation Key | Retention of Br in base peak; Loss of Cl from | Absence of Br isotope pattern (1:1). | Loss of benzylic Br (79/81) from |
| Isomer Resolution | Ortho effect visible in | N/A | Similar ortho effects. |
Distinguishing Isomers (Ortho, Meta, Para)
While the base peak (m/z 169/171) is identical for all three isomers, the Ortho Effect allows for differentiation of the 2-bromo isomer.
-
Ortho-Bromobenzyl Chloride: Often exhibits a low-intensity fragment corresponding to the loss of HBr or HCl directly from the molecular ion due to the proximity of the halogens to the benzylic hydrogens. The molecular ion stability is typically lower than the para isomer due to steric strain.
-
Meta/Para-Bromobenzyl Chloride: These spectra are nearly identical. The para isomer typically shows a slightly more intense molecular ion peak due to symmetry and lack of steric hindrance. Differentiation requires chromatographic separation (GC retention time).
Visualization of Mechanisms[1]
The following diagrams illustrate the fragmentation logic and the experimental workflow for analysis.
Fragmentation Pathway (DOT Diagram)
Figure 1: The dominant fragmentation pathway involves the loss of the benzylic chlorine followed by ring expansion to the stable bromotropylium ion.
Experimental Workflow (DOT Diagram)
Figure 2: Optimized workflow for the separation and identification of bromobenzyl chloride isomers.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocol is recommended.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols if analyzing acid chlorides, but safe for benzyl chlorides.
-
Concentration: 100 µg/mL (100 ppm). High concentrations can lead to detector saturation and spectral skewing.
-
Validation: Include a standard of 4-Bromotoluene as an internal standard to verify retention time shifts.
GC-MS Method Parameters
-
Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (20:1 ratio) at 250°C.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C and hold for 3 min. Rationale: The slow initial ramp ensures separation of the ortho isomer (elutes first) from meta and para (elute closely together).
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–350.
Data Interpretation Guide
-
Check m/z 169/171: Is there a 1:1 doublet? (Confirms Bromine + Benzyl structure).
-
Check Molecular Ion: Look for the M+ cluster around 204.
-
If M+ is 248/250/252
You have Bromobenzyl Bromide . -
If M+ is 126/128
You have Benzyl Chloride .
-
-
Check Retention Time:
-
Ortho elutes earliest (due to steric shielding reducing boiling point).
-
Para typically elutes last (highest symmetry/boiling point).
-
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzyl Chloride." NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Tropylium mechanism).
-
PubChem. "2-Bromobenzyl chloride Compound Summary." National Library of Medicine. [Link]
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Safety Operating Guide
Proper Disposal Procedures for 3,4-Dibromo-2-fluorobenzyl chloride
Executive Summary
3,4-Dibromo-2-fluorobenzyl chloride is a potent alkylating agent, lachrymator, and corrosive substance.[1] Unlike standard organic solvents, its disposal requires strict segregation to prevent uncontrolled polymerization or the release of toxic hydrogen halide gases. This guide outlines the mandatory protocols for waste classification, segregation, and decontamination, ensuring compliance with RCRA standards and maintaining laboratory safety.
Chemical Hazard Profile
Effective disposal begins with understanding the specific reactivity of the molecule.
| Feature | Property | Operational Implication |
| Functional Group | Benzyl Chloride ( | Highly reactive electrophile; alkylates DNA/proteins. Lachrymator (induces tears).[2][3][4] |
| Halogenation | Bromine/Fluorine substituents | Increases density ( |
| Reactivity | Hydrolysis & Polymerization | Reacts with water to release HCl and HF . Reacts violently with oxidizers and active metals (Al, Zn, Fe). |
| Corrosivity | pH < 2 (upon hydrolysis) | Destroys tissue and metal containers. Do not use metal cans. |
Regulatory Waste Classification (RCRA)
This compound is not explicitly P-listed or U-listed by name, but it triggers Characteristic Hazardous Waste codes.
-
D002 (Corrosive): Aqueous solutions or liquids that corrode steel/have pH
2. -
D003 (Reactive): Potential for violent reaction with water or polymerization.
-
Disposal Stream: Halogenated Organic Waste (High Hazard).
Critical Rule: Never mix this compound with oxidizers (e.g., nitric acid) or strong bases in the main waste stream. The resulting exotherm can pressurize and rupture waste containers.
Operational Disposal Protocols
Protocol A: Bulk Liquid Disposal (Primary Method)
For expired reagents or reaction byproducts (
-
Container Selection: Use only glass or polyethylene (HDPE) containers.
-
Prohibited: Metal cans (corrosion risk).
-
-
Segregation:
-
Label the container: "HAZARDOUS WASTE - HALOGENATED ORGANIC - CORROSIVE/TOXIC."
-
Explicitly list: "3,4-Dibromo-2-fluorobenzyl chloride."
-
-
Stabilization (Optional but Recommended):
-
If the waste will be stored for
week, add a small amount of stabilizer (e.g., propylene oxide or triethylamine) to scavenge free acid and prevent polymerization, only if compatible with other waste constituents.
-
-
Venting: Use a vented cap (e.g., circumvention cap) if there is any risk of ongoing hydrolysis releasing HCl gas.
Protocol B: Glassware Decontamination (Quenching)
For cleaning flasks, syringes, and funnels contaminated with trace residues.
Mechanism: We utilize a nucleophilic substitution reaction to convert the reactive benzyl chloride into a benign benzyl amine or alcohol.
-
Quenching Solution: 10% Ethanolamine in Ethanol (or 5% Sodium Bicarbonate solution, though slower).
-
Procedure:
-
Work in a fume hood.
-
Rinse glassware with a minimal amount of Dichloromethane (DCM) to dissolve the residue. Collect this first rinse as Halogenated Waste (Protocol A).
-
Soak the glassware in the Quenching Solution for 30–60 minutes.
-
The rinsate from step 3-4 can usually be drained (check local sewer codes) or collected as non-hazardous aqueous waste, as the alkylating potential is destroyed.
-
Protocol C: Spill Cleanup (Immediate Action)
Trigger: Any release outside a containment vessel.
-
Evacuate & Isolate: Clear the area. If outside a hood, evacuate the lab due to lachrymatory effects.
-
PPE Upgrade: Wear butyl rubber or Silver Shield® gloves (nitrile offers poor protection against benzyl halides), goggles, and a face shield.
-
Absorb: Cover spill with Dry Sand or Vermiculite .
-
Do not use: Paper towels (fire risk) or combustible absorbents.
-
-
Neutralize (Surface): After sweeping up the absorbent, wipe the surface with a mild alkaline solution (5% Sodium Carbonate) to neutralize acid residues.
-
Disposal: Collect all absorbent material into a wide-mouth jar. Label as Hazardous Solid Waste (Contaminated Debris) .
Visual Workflows
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating bulk chemical waste from equipment decontamination streams.
Figure 2: Decontamination Mechanism
Understanding the chemistry validates the safety of the quenching step.
Caption: Chemical transformation during the quenching process, converting the hazardous electrophile into a stable amine.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Benzyl Chloride: Systemic Agent. CDC. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2023, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. westliberty.edu [westliberty.edu]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3,4-Dibromo-2-fluorobenzyl chloride
Operational Safety Guide: 3,4-Dibromo-2-fluorobenzyl chloride
Executive Safety Summary
3,4-Dibromo-2-fluorobenzyl chloride is a high-value electrophilic intermediate used in drug discovery.[1] It is a potent alkylating agent and a severe lachrymator .[2]
-
Primary Hazard: Irreversible alkylation of DNA and proteins (Carcinogenicity/Mutagenicity potential).[2]
-
Immediate Physical Threat: Severe skin/eye burns (Corrosive 1B) and respiratory distress (Lachrymator).[2]
-
Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact is the only acceptable standard.
Hazard Assessment & Mechanism (The "Why")
To handle this compound safely, one must understand its reactivity.[2] As a benzyl chloride derivative, it possesses a highly reactive benzylic carbon-chlorine bond.[1]
-
Mechanism of Action: The benzylic carbon is electron-deficient, making it susceptible to nucleophilic attack by biological macromolecules (DNA bases, amino acid residues).[1] This results in alkylation , which can cause cellular necrosis (burns) and long-term genotoxicity.
-
Lachrymatory Effect: The compound activates TRPA1 ion channels in sensory nerve endings, causing intense pain, tearing, and respiratory spasm at concentrations far below lethal levels. This is a "warning property" but indicates that exposure has already occurred.[2]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against benzyl halides.[2]
| PPE Category | Requirement | Technical Rationale |
| Hand Protection | Double Gloving Required 1. Inner: Nitrile (4 mil)2.[2] Outer: Laminate (Silver Shield/4H) or Viton® | Benzyl halides can permeate standard nitrile in <15 mins.[2] Laminate films provide >480 min breakthrough time.[2] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Vapors are lachrymatory; liquid causes permanent corneal opacity.[2] A face shield prevents splash burns to the neck/chin.[2] |
| Respiratory | Fume Hood (Primary) Full-Face Respirator (ABEK Filter) for spills outside hood. | The compound has low vapor pressure but high potency. Engineering controls (hood) are superior to respirators.[2] |
| Body | Tychem® Apron or Lab Coat | Standard cotton coats absorb and hold the chemical against the skin.[2] A chemical-resistant apron provides a barrier.[1][2] |
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Setup
-
Quench Solution Preparation: Prepare a 10% Sodium Thiosulfate (aq) solution.[2] This nucleophile rapidly reacts with the benzyl chloride to form a water-soluble, non-toxic Bunte salt.[1]
-
Reaction:
[1]
-
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Staging: Place a "Lachrymator" warning sign on the sash. Line the work surface with an absorbent pad backed by plastic.[2]
Phase 2: Active Handling (Weighing & Transfer)
Note: This compound is likely a low-melting solid or viscous liquid.[1] Assume liquid-like behavior for containment.
-
Weighing:
-
Transfer:
Phase 3: Decontamination & Cleanup[1][2]
-
Quenching: Rinse all glassware and tools with the thiosulfate solution before removing them from the hood.[2]
-
Surface Wipe: Wipe the work area with a thiosulfate-soaked paper towel, followed by water, then ethanol.[2]
-
Waste: Dispose of the thiosulfate rinse and contaminated pads in the "Halogenated Organic Waste" stream.
Visualizations
Figure 1: Safe Handling Workflow
Caption: Operational workflow emphasizing immediate quenching of contaminated tools to prevent secondary exposure.
Figure 2: Spill Response Decision Tree
Caption: Decision logic for spill response. Note that "Major" spills outside a hood require evacuation due to lachrymatory effects.[2]
Emergency Response Procedures
| Incident Type | Immediate Action |
| Eye Contact | 1. Flush immediately with water for 15 minutes.[2] Hold eyelids open.2. Do not use neutralizing agents in the eye.3. Seek medical attention immediately (Ophthalmologist). |
| Skin Contact | 1. Remove contaminated clothing immediately (cut it off if necessary).2.[2] Wash with soap and copious water for 15 minutes.3.[2] Treat as a chemical burn.[2] |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, give oxygen (trained personnel only).3. Monitor for delayed pulmonary edema (fluid in lungs).[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734026, 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate (2014). Protocol for Quenching Alkyl Halides with Sodium Thiosulfate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
